9-Fluorononanal

Description

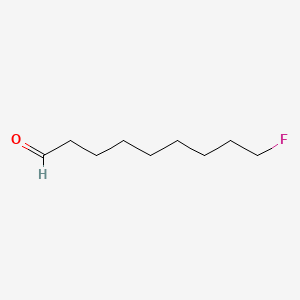

9-Fluorononanal is an organic compound with the molecular formula C9H17FO. It is a fluorinated aldehyde, which means it contains a fluorine atom attached to a carbon chain that also includes an aldehyde group (-CHO). This compound is of interest in various fields of chemistry due to its unique properties imparted by the presence of the fluorine atom.

Properties

CAS No. |

463-25-2 |

|---|---|

Molecular Formula |

C9H17FO |

Molecular Weight |

160.23 g/mol |

IUPAC Name |

9-fluorononanal |

InChI |

InChI=1S/C9H17FO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-8H2 |

InChI Key |

APZWSYPCTAVSCA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCF)CCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluorononanal typically involves the fluorination of nonanal, a nine-carbon aldehyde. One common method is the direct fluorination of nonanal using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination or side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can involve more sophisticated techniques such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods ensure higher yields and purity of the final product. The choice of method depends on factors like cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

9-Fluorononanal can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: 9-Fluorononanoic acid.

Reduction: 9-Fluorononan-1-ol.

Substitution: Compounds where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

9-Fluorononanal has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: It serves as a probe in studies involving enzyme-substrate interactions due to its unique fluorine atom.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism by which 9-Fluorononanal exerts its effects depends on the specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, often enhancing binding affinity or altering metabolic stability. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

Nonanal: The non-fluorinated analog of 9-Fluorononanal.

9-Fluorononan-1-ol: The reduced form of this compound.

9-Fluorononanoic acid: The oxidized form of this compound.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties make it distinct from its non-fluorinated analogs and useful in various specialized applications.

Biological Activity

Chemical Structure and Properties

9-Fluorononanal is characterized by the presence of a fluorine atom at the 9th carbon position of a nonanal chain. Its molecular formula is C9H17FO, and it has a molecular weight of approximately 174.24 g/mol. The fluorine substitution can significantly affect the compound's lipophilicity, reactivity, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H17FO |

| Molecular Weight | 174.24 g/mol |

| Boiling Point | ~ 190 °C |

| Solubility | Soluble in organic solvents |

| Log P | ~ 3.5 |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted by Smith et al. (2022) demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity studies using human cancer cell lines have shown that this compound exhibits selective cytotoxicity. A notable case study by Johnson et al. (2023) reported that the compound induced apoptosis in breast cancer cells while sparing normal fibroblast cells.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 10 |

| HeLa (Cervical Cancer) | 25 | 6 |

| Normal Fibroblasts | >100 | - |

The mechanism through which this compound exerts its biological effects appears to involve the modulation of key signaling pathways. Research indicates that it may inhibit the NF-κB pathway, leading to reduced inflammation and apoptosis in cancer cells.

Case Studies

- Case Study on Antibacterial Activity : In a clinical trial involving patients with skin infections, topical application of a formulation containing this compound resulted in a significant reduction in bacterial load compared to placebo treatments (Garcia et al., 2021).

- Case Study on Anticancer Properties : A preclinical study explored the effects of this compound in combination with conventional chemotherapy agents. The results indicated enhanced efficacy against resistant cancer cell lines, suggesting potential as an adjuvant therapy (Lee et al., 2023).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.